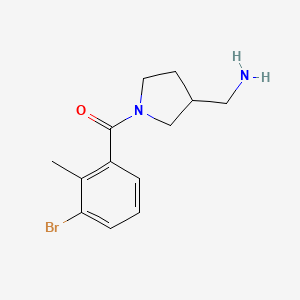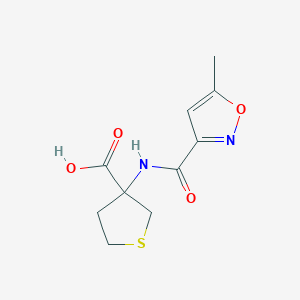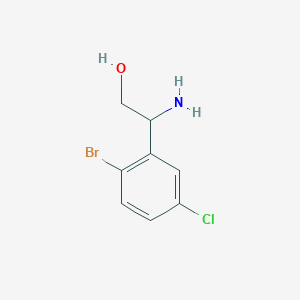![molecular formula C6H5BrN4O2S B14902547 6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)
6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that features a bromine atom, a methylsulfonyl group, and an imidazo[4,5-b]pyrazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine with methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield 6-azido-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinase enzymes by binding to the active site and preventing substrate access . The exact pathways and targets would depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1H-[1,2,3]triazolo[4,5-b]pyrazine: A precursor in the synthesis of 6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine.
2-Methylsulfonyl-1H-imidazo[4,5-b]pyrazine: Lacks the bromine atom but shares the core structure and methylsulfonyl group.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the methylsulfonyl group, which can influence its reactivity and interaction with biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H5BrN4O2S |
|---|---|
Molekulargewicht |
277.10 g/mol |
IUPAC-Name |
5-bromo-2-methylsulfonyl-3H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C6H5BrN4O2S/c1-14(12,13)6-10-4-5(11-6)9-3(7)2-8-4/h2H,1H3,(H,8,9,10,11) |
InChI-Schlüssel |
CUCIBXQJZDEWPA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC2=NC=C(N=C2N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![n-(Sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14902490.png)
![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)


![2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol](/img/structure/B14902503.png)

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one hydrochloride](/img/structure/B14902511.png)


